(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Overview
Description
The compound "(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid" is a significant intermediate in the synthesis of aztreonam, a monobactam antibiotic. The compound's synthesis and analysis are crucial for understanding its potential applications and properties.
Synthesis Analysis
The synthesis of this compound has been approached through various methods, starting from L-threonine, which involves esterification, aminolysis of ester, protection of amino and hydroxy groups, sulfonation, cyclization, and deprotection steps. One reported method achieved a 48.8% overall yield and 98.7% purity, highlighting the process's efficiency and suitability for industrial production (Luo You-fu, 2009).
Molecular Structure Analysis
The molecular structure of "(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid" has been characterized through various spectroscopic techniques, confirming its configuration and the presence of functional groups critical to its activity and chemical behavior.
Chemical Reactions and Properties
This compound participates in intramolecular nucleophilic amino attacks, demonstrating solution instability, which is significant in understanding its reactivity and stability. This behavior affects its microbiological activity and is essential for optimizing its chemical properties for better efficacy and stability (J. M. Indelicato, J. Fisher, C. Pasini, 1986).
Scientific Research Applications
Synthesis and Stability
- Intramolecular Nucleophilic Amino Attack in Monobactams : The study by Indelicato et al. (1986) explores the synthesis of a variant of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid, focusing on its stability and antibacterial activity. This research found that the compound's solution instability, attributed to intramolecular nucleophilic amine attack, contributed to its poor microbiological activity (Indelicato, Fisher, & Pasini, 1986).
Synthesis from L-Threonine
- Preparation with L-Threonine as Starting Material : Sun Xue-Bin (2008) and Luo You-fu (2009) described methods to prepare (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid using L-threonine as the starting material. These studies provide insights into efficient synthesis processes with higher yields and purity, suitable for industrial production (Sun Xue-Bin, 2008); (Luo You-fu, 2009).
Chemical Modification and Synthesis of Derivatives
- Modification for Antibacterial Activity : The research by Sendai et al. (1985) and another study by the same group focused on improving antibacterial activity through chemical modification. They synthesized various derivatives of 2-azetidinone-1-sulfonic acids, demonstrating a significant influence on antibacterial properties (Sendai et al., 1985); (Sendai et al., 1985).
Conformational Behavior in Peptides
- Conformational Behavior in Model Peptides : Grygorenko et al. (2014) studied the conformational behavior of peptides containing residues of 3-azetidinesulfonic acid. The study revealed significant conformational flexibility and highlighted the impact of chiral axis configuration on peptide activity (Grygorenko et al., 2014).
Applications in Spectrophotometric Determination
- Use in Spectrophotometric Determination : Morelli (1990) demonstrated the use of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid in the spectrophotometric determination of aztreonam and L-arginine in injections. This illustrates its role in analytical chemistry applications (Morelli, 1990).
Use in Hydrolytic Degradation Studies
- Role in Hydrolytic Degradation of Herbicides : Boschin et al. (2007) investigated the chemical degradation of azimsulfuron, a herbicide, and identified the role of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid in the formation of hydrolysis products (Boschin, D’Agostina, Antonioni, Locati, & Arnoldi, 2007).
Synthesis of Nanocatalysts
- Synthesis of Magnetic Nanocatalysts : The study by Ghasemzadeh and Akhlaghinia (2017) showcased the synthesis of novel magnetic nanocatalysts using 2-aminoethanesulfonic acid, highlighting the broader applicability of sulfonic acids in nanotechnology (Ghasemzadeh & Akhlaghinia, 2017).
properties
IUPAC Name |
(2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIVWNWEDIHJD-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454611 | |
Record name | (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | |
CAS RN |
80582-09-8 | |
Record name | (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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